molecular formula C19H24N2O3S2 B2387456 3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-44-2

3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2387456
CAS No.: 877655-44-2
M. Wt: 392.53
InChI Key: PGUCGXAMCOOSDL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a dimethoxyphenyl group, and a methylbutylsulfanyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a dimethoxybenzene derivative and a suitable leaving group.

    Attachment of the Methylbutylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thienopyrimidine core or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thienopyrimidine derivatives and reduced sulfanyl groups.

    Substitution: Substituted aromatic and thienopyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, leading to modulation of their activity.

    Pathways Involved: Signaling pathways, metabolic pathways, and other cellular processes that are affected by the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: shares similarities with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(3-methylbutylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-12(2)7-9-26-19-20-14-8-10-25-17(14)18(22)21(19)13-5-6-15(23-3)16(11-13)24-4/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUCGXAMCOOSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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